(2,6-Dibromo-4-isopropylphenyl)(methyl)sulfane
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Overview
Description
(2,6-Dibromo-4-isopropylphenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C10H12Br2S. It is characterized by the presence of two bromine atoms, an isopropyl group, and a methylsulfane group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dibromo-4-isopropylphenyl)(methyl)sulfane typically involves the bromination of 4-isopropylphenyl derivatives followed by the introduction of a methylsulfane group. One common method involves the following steps:
Bromination: 4-isopropylphenyl derivatives are treated with bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at room temperature or slightly elevated temperatures to achieve selective bromination at the 2 and 6 positions.
Methylsulfane Introduction: The dibrominated intermediate is then reacted with a methylsulfane reagent, such as methylthiolate, under basic conditions. This step typically requires the use of a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of 4-isopropylphenyl derivatives are brominated using industrial bromination equipment. The reaction conditions are optimized for maximum yield and purity.
Continuous Flow Reactors:
Chemical Reactions Analysis
Types of Reactions
(2,6-Dibromo-4-isopropylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromine atoms can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and suitable solvents.
Reduction: Lithium aluminum hydride, sodium borohydride, and solvents like tetrahydrofuran or ether.
Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide or dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2,6-Dibromo-4-isopropylphenyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,6-Dibromo-4-isopropylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to:
Interact with Enzymes: Inhibit or modulate the activity of enzymes involved in various biochemical pathways.
Disrupt Cellular Processes: Affect cellular processes such as cell division, signaling, and metabolism.
Induce Oxidative Stress: Generate reactive oxygen species that can lead to oxidative damage in cells.
Comparison with Similar Compounds
Similar Compounds
(2,6-Dibromo-4-methylphenyl)(isopropyl)sulfane: Similar structure but with different substituents.
(2,6-Dibromo-4-isopropylphenyl)(ethyl)sulfane: Similar structure with an ethyl group instead of a methyl group.
(2,6-Dibromo-4-isopropylphenyl)(phenyl)sulfane: Similar structure with a phenyl group instead of a methyl group.
Uniqueness
(2,6-Dibromo-4-isopropylphenyl)(methyl)sulfane is unique due to its specific combination of bromine atoms, isopropyl group, and methylsulfane group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1,3-dibromo-2-methylsulfanyl-5-propan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2S/c1-6(2)7-4-8(11)10(13-3)9(12)5-7/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNDJMDNSDNHAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)Br)SC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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